![molecular formula C11H14N2O5S B12081096 7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12081096.png)
7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound that belongs to the class of beta-lactam antibiotics. This compound is structurally related to cephalosporins, which are widely used in the treatment of bacterial infections due to their broad-spectrum antibacterial activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps starting from 7-aminocephalosporanic acid (7-ACA). . The process involves regioselective acylation and esterification steps to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of diphenyldiazomethane as a masking group for the carboxylic group in the cephalosporin nucleus is common, although its hazardous nature requires careful handling .
Análisis De Reacciones Químicas
Types of Reactions
7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other beta-lactam antibiotics.
Biology: Studied for its antibacterial properties and mechanism of action against various bacterial strains.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the production of cephalosporin derivatives for pharmaceutical applications.
Comparación Con Compuestos Similares
Similar Compounds
- Cefbuperazone
- Cefmetazole
- 7-aminocephalosporanic acid (7-ACA)
Uniqueness
7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific structural modifications, such as the ethoxycarbonylamino group, which enhances its stability and antibacterial activity compared to other cephalosporins .
Propiedades
Fórmula molecular |
C11H14N2O5S |
|---|---|
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
7-(ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O5S/c1-3-18-11(17)12-6-8(14)13-7(10(15)16)5(2)4-19-9(6)13/h6,9H,3-4H2,1-2H3,(H,12,17)(H,15,16) |
Clave InChI |
BMFXXIXASGEOOS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1C2N(C1=O)C(=C(CS2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


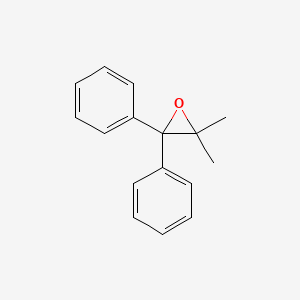
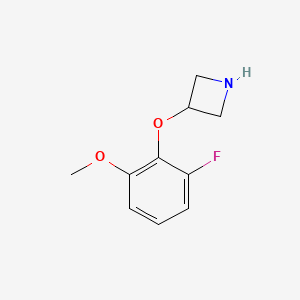
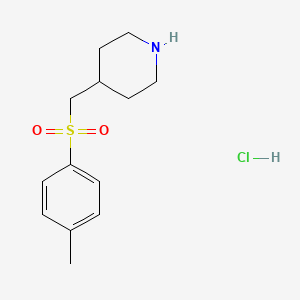

![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)

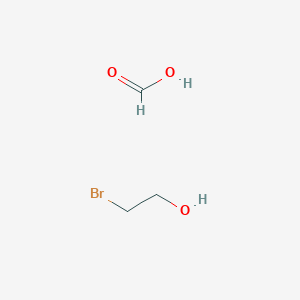
![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)

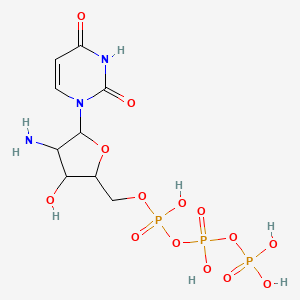
![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)


![[3,4,5-Trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12081083.png)
